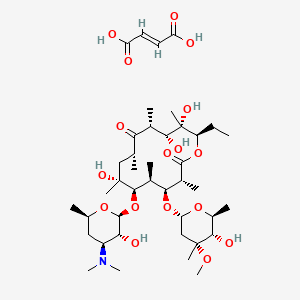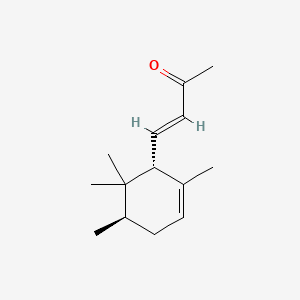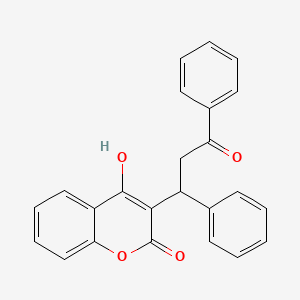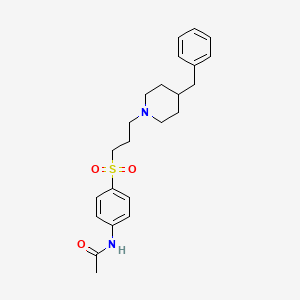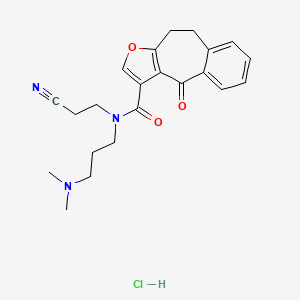
N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid typically involves multiple steps, starting from a lupane triterpenoid precursor. The key steps may include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Acylation: Formation of the 28-oyl group through acylation reactions.
Amidation: Coupling of the 8-aminooctanoyl group with the 2-aminobenzoic acid moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Fermentation: Using microbial fermentation to produce the lupane triterpenoid precursor.
Chemical Synthesis: Employing large-scale chemical synthesis techniques to introduce the desired functional groups.
Purification: Utilizing chromatography and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid involves:
Molecular Targets: Binding to specific proteins or enzymes in the body.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another lupane triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits anti-cancer and anti-inflammatory effects.
Uniqueness
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid is unique due to its specific functional groups and the combination of lupane triterpenoid and aminobenzoic acid moieties, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
174740-59-1 |
|---|---|
Molekularformel |
C45H68N2O5 |
Molekulargewicht |
717.0 g/mol |
IUPAC-Name |
2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]benzoic acid |
InChI |
InChI=1S/C45H68N2O5/c1-29(2)30-20-25-45(40(52)46-28-14-10-8-9-11-17-37(49)47-33-16-13-12-15-31(33)39(50)51)27-26-43(6)32(38(30)45)18-19-35-42(5)23-22-36(48)41(3,4)34(42)21-24-44(35,43)7/h12-13,15-16,30,32,34-36,38,48H,1,8-11,14,17-28H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t30-,32+,34-,35+,36-,38+,42-,43+,44+,45-/m0/s1 |
InChI-Schlüssel |
QQFSLQMZRCCYKX-FUZKAIMQSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=CC=C6C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=CC=C6C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


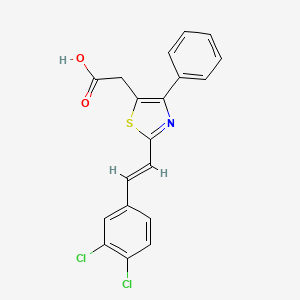
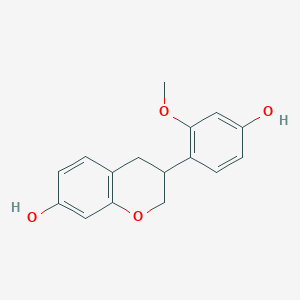



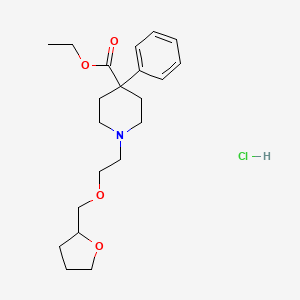

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
